N,N-Dimethylbenzamide
Overview
Description
N,N-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide where the amide nitrogen is substituted with two methyl groups. This compound is known for its hydrotropic properties, which means it can enhance the solubility of poorly soluble compounds in water .
Synthetic Routes and Reaction Conditions:
Traditional Method: The most typical method involves heating benzoyl chloride with dimethylamine in the presence of a base like pyridine at elevated temperatures.
Alternative Method: Another method includes the reaction of isatoic anhydride with dimethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzophenone derivatives.
Reduction: It can be reduced to form N,N-dimethylbenzylamine under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydride or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
Target of Action
N,N-Dimethylbenzamide primarily targets the carbonyl group of the amide . The carbonyl group plays a crucial role in the acid hydrolysis of this compound .
Mode of Action
The mode of action of this compound involves complex formation through the addition of an H3O+ ion to the carbonyl group of the amide . This complex formation is a result of the spectrally observed amide ionization This is because the lone pair of nitrogen is more reactive due to the two electron-donating methyl groups attached to the nitrogen atom .
Biochemical Pathways
The acid hydrolysis of this compound follows two different paths in a salt-free solution . One path involves the complex resulting from the addition of an H3O+ ion, solvated with at least one water molecule, to the nitrogen atom of the un-ionized amide form . The other path involves monomolecular breakdown into the products resulting from BH3O+ hydrolysis .
Result of Action
The result of the action of this compound is the formation of benzophenone in good yields when it reacts with PhLnI complexes (Ln-Eu, Sm, Yb) . This indicates that this compound can influence the chemical reactions and yield of certain compounds.
Scientific Research Applications
N,N-Dimethylbenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Methylbenzamide: Similar structure but with one methyl group instead of two.
N,N-Diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethylacetamide: Similar amide structure but with an acetamide group instead of a benzamide group.
Uniqueness: N,N-Dimethylbenzamide is unique due to its specific hydrotropic properties, which are not as pronounced in its analogs. This makes it particularly valuable in applications requiring the solubilization of hydrophobic compounds .
Properties
IUPAC Name |
N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDHOCGZLYMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060602 | |
Record name | Benzamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | N,N-Dimethylbenzamide | |
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Vapor Pressure |
0.00887 [mmHg] | |
Record name | N,N-Dimethylbenzamide | |
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CAS No. |
611-74-5 | |
Record name | N,N-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIMETHYLBENZAMIDE | |
Source | DTP/NCI | |
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Record name | Benzamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.346 | |
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Record name | DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX2VX9MH4T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethylbenzamide?
A1: this compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Numerous studies have investigated the spectroscopic properties of this compound. [13C] Nuclear Magnetic Resonance ([13C] NMR) studies provide detailed information about the carbon atoms in the molecule, revealing their chemical environment and electronic properties. [, , , , , ]. This technique has been crucial in understanding the effects of substituents on the aromatic ring and the rotational barrier around the C-N bond. [, , ]. Infrared (IR) spectroscopy has been used to study the hydration of this compound in various solvent systems, revealing the formation of mono- and dihydrated species at the carbonyl oxygen. []. Electron Spin Resonance (ESR) spectroscopy has been employed to characterize the transient radical-anions of this compound and its derivatives generated in liquid ammonia. [].
Q3: How does the structure of this compound contribute to its stability?
A3: The presence of the electron-donating dimethylamino group on the benzamide structure influences the electron distribution within the molecule. This affects its reactivity and interactions with other molecules. [, ]. For instance, the rotational barrier around the C-N bond, a key indicator of stability and reactivity, is influenced by the substituents on the benzene ring and the solvent environment. [, , ].
Q4: Are there specific solvents or conditions where this compound exhibits enhanced stability?
A4: The stability and reactivity of this compound can be influenced by the solvent environment. Studies using NMR have shown that polar solvents tend to increase the rotational barrier around the C-N bond in this compound, suggesting enhanced stability. []. This effect is attributed to the ability of polar solvents to solvate the polar amide group more effectively, thus hindering rotation. []. Conversely, in non-polar solvents like chloroform, hydrogen bonding between the solvent and the amide group can also affect the rotational barrier. [].
Q5: What applications utilize the stability of this compound?
A5: The stability of this compound in specific solvents makes it a suitable reagent in various organic synthesis reactions. One such application is its use as a high-boiling solvent in the synthesis of poly(arylene ether ketones). []. These polymers are known for their excellent thermal and mechanical properties, and the use of this compound as a solvent allows for the synthesis of high molecular weight polymers. [].
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself is not generally used as a catalyst, its derivatives and complexes have demonstrated catalytic activity in specific reactions. For instance, dioxomolybdenum(VI) complexes bearing this compound as a ligand have shown promising catalytic activity in olefin epoxidation reactions. []. These complexes, particularly [MoO2Cl2(this compound)2], effectively catalyzed the epoxidation of various olefins using tert-butylhydroperoxide as an oxidant. []. Notably, the complex exhibited high activity and selectivity for the desired epoxide product. [].
Q7: How has computational chemistry been utilized to study this compound?
A7: Computational chemistry plays a crucial role in understanding the structural, electronic, and reactivity properties of this compound. Quantum chemical calculations have been employed to determine the transition state structures and activation energies for the rotation process around the C-N bond in this compound. []. These calculations provide valuable insights into the factors governing the conformational preferences of the molecule. []. Density functional theory (DFT) calculations have been instrumental in studying the mechanism of cytochrome P450-catalyzed N-demethylation of substituted N,N-Dimethylbenzamides. [].
Q8: How do structural modifications on this compound impact its activity?
A8: Studies on the cytochrome P450-catalyzed N-demethylation of substituted N,N-Dimethylbenzamides have revealed interesting insights into the structure-activity relationships. []. These studies have shown that the presence of an acyl group in N,N-Dimethylbenzamides significantly affects the reaction mechanism compared to substituted N,N-dimethylanilines. []. Specifically, the N-demethylation of N,N-Dimethylbenzamides proceeds via a high-spin selective pathway, largely insensitive to the nature of the para-substituent. []. This is in contrast to N,N-dimethylanilines where the reaction exhibits a linear response to the electronic nature of the para-substituent. [].
Q9: What is the significance of the high-spin selective pathway in this compound N-demethylation?
A9: The high-spin selective pathway observed in the N-demethylation of N,N-Dimethylbenzamides has important implications for understanding the reactivity and metabolic fate of these compounds. []. The selectivity for the high-spin state suggests that specific interactions between the substrate and the active site of the enzyme dictate the reaction pathway. [].
Q10: What analytical techniques are commonly used to characterize and quantify this compound?
A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to analyze the products of reactions involving this compound, allowing for the identification and quantification of different components in the reaction mixture. [, ]. Additionally, high-performance liquid chromatography (HPLC) is another valuable technique for analyzing this compound and its derivatives. [, ]. The choice of specific detectors, such as UV-Vis or mass spectrometers, depends on the nature of the analysis and the properties of the analytes. [].
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